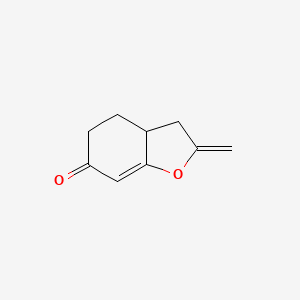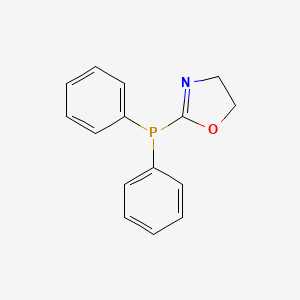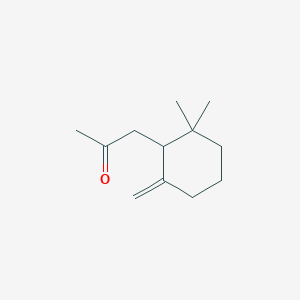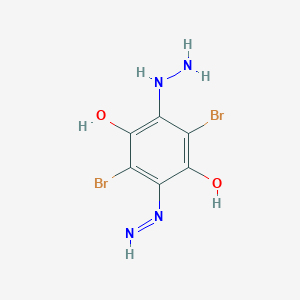
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- is a chemical compound belonging to the benzofuranone family. Benzofuranones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- typically involves cyclization reactions starting from appropriate precursors. Common synthetic routes may include:
Cyclization of substituted phenols: with appropriate alkenes under acidic or basic conditions.
Intramolecular cyclization: of suitable precursors using catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more saturated forms using hydrogenation catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of more saturated benzofuranone derivatives.
Substitution: Formation of various substituted benzofuranones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its structure and functional groups, which could influence its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: A simpler structure with similar core but lacking additional functional groups.
Coumarin: Another benzofuran derivative with known biological activities.
Flavonoids: A class of compounds with a benzofuranone core and diverse biological properties.
Uniqueness
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- is unique due to its specific functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Propiedades
Número CAS |
561301-60-8 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2-methylidene-3,3a,4,5-tetrahydro-1-benzofuran-6-one |
InChI |
InChI=1S/C9H10O2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h5,7H,1-4H2 |
Clave InChI |
AVRZSCIPLARXEM-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2CCC(=O)C=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)

![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)




![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)


![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)
